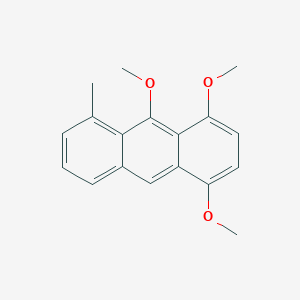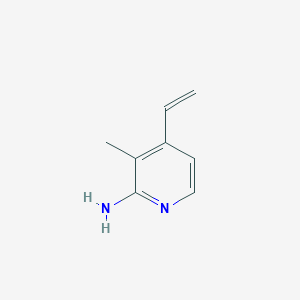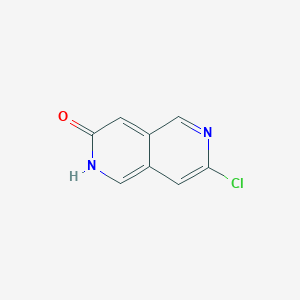
RebaudiosideE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners extracted from the leaves of the Stevia rebaudiana plant. It was first isolated and identified in 1977. Rebaudioside E is known for its high-intensity sweetness, being approximately 150-200 times sweeter than sucrose. It is also a precursor for the biosynthesis of other steviol glycosides such as rebaudioside D and rebaudioside M .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rebaudioside E can be synthesized through the bioconversion of stevioside using specific enzymes. One such method involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced over 24 hours .
Industrial Production Methods
Industrial production of rebaudioside E typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes steps such as water extraction, filtration, and crystallization to isolate and purify the desired glycosides. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are also employed to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Rebaudioside E undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation.
Common Reagents and Conditions
Glycosylation: This reaction involves the addition of glucose units to the steviol backbone. Enzymes such as UDP-glucosyltransferase are commonly used.
Hydrolysis: Acidic or enzymatic hydrolysis can break down rebaudioside E into its constituent sugars and steviol.
Oxidation: Oxidative conditions can lead to the formation of various degradation products.
Major Products Formed
The major products formed from these reactions include other steviol glycosides such as rebaudioside D and rebaudioside M, as well as simpler sugars and steviol .
Wissenschaftliche Forschungsanwendungen
Rebaudioside E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Rebaudioside E is studied for its effects on glucose metabolism and its potential as a non-caloric sweetener.
Medicine: Research has shown that steviol glycosides, including rebaudioside E, possess anti-hyperglycemic, antihypertensive, anti-inflammatory, antitumor, and immunomodulatory properties
Wirkmechanismus
Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It activates sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, it has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a role in regulating glucose metabolism and insulin secretion.
Vergleich Mit ähnlichen Verbindungen
Rebaudioside E is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:
Stevioside: Less sweet than rebaudioside E and has a bitter aftertaste.
Rebaudioside A: More commonly used as a sweetener, with a sweetness intensity similar to rebaudioside E but with a cleaner taste profile.
Rebaudioside D: Similar in sweetness to rebaudioside E but with less bitterness.
Rebaudioside M: Considered one of the next-generation steviol glycosides with a high sweetness intensity and minimal aftertaste
Rebaudioside E is unique in its balance of sweetness and minimal aftertaste, making it a valuable component in the formulation of natural sweeteners.
Eigenschaften
Molekularformel |
C44H70O23 |
|---|---|
Molekulargewicht |
967.0 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1 |
InChI-Schlüssel |
RLLCWNUIHGPAJY-WTIPIMMESA-N |
Isomerische SMILES |
C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)









